molecular formula C9H9NO2 B1610965 3,5-二氢苯并[e][1,4]噁嗪-2(1H)-酮 CAS No. 3693-08-1

3,5-二氢苯并[e][1,4]噁嗪-2(1H)-酮

货号: B1610965
CAS 编号: 3693-08-1
分子量: 163.17 g/mol
InChI 键: PBQINQSJWPGZAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a novel heterocyclic compound that has been studied extensively in recent years. It has been found to have a wide range of applications in both organic and medicinal chemistry. This compound has been used as a building block for the synthesis of a variety of heterocyclic compounds, as well as for the development of new drug molecules. In addition, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one has been found to have potential as a therapeutic agent for a variety of diseases.

科学研究应用

苯并稠合N-杂环的合成

该化合物可作为合成新型苯并稠合N-杂环的先驱体。 这些杂环在医药学到材料科学等领域具有广泛的应用 。该过程涉及N-芳基化反应,然后进行化学选择性和区域选择性分子内内酯化或酰化,从而生成具有潜在治疗特性的化合物。

孕激素受体调节剂

“1,5-二氢-苯并[e][1,4]噁嗪-2-酮”衍生物已被确定为孕激素受体的非甾体调节剂 。这些化合物有望成为诊断剂,并可能导致开发出针对对孕激素敏感的疾病(如某些癌症和生殖障碍)的新治疗方法。

有机发光二极管 (OLED)

该化合物的衍生物正在研究其在OLED技术中的潜在应用。 重点是设计电化学稳定的多色掺杂剂,以增强OLED显示器的性能和色域

抗癌剂

初步研究表明,某些衍生物可以在体外诱导急性髓系白血病 (AML) 细胞分化 。这表明其在开发可能补充或替代传统细胞毒性化疗的新型抗癌疗法方面具有潜在应用。

不对称合成

该化合物已被用作试剂,用于将β-不饱和酮氧化为不对称产物 。不对称合成在生产手性药物中至关重要,手性药物由于其手性,可能具有显着不同的生物活性。

AML 的表型筛选

它已被用于表型筛选,以识别刺激各种 AML 细胞系分化的 小分子。 这种方法可能导致发现治疗 AML 的新治疗剂

苯并噁嗪衍生物的合成

使用“1,5-二氢-苯并[e][1,4]噁嗪-2-酮”的新型合成方法可以获得稀有的苯并噁嗪衍生物类别。 这些化合物在药物化学和药物发现方面具有潜在的应用

化学研究与开发

最后,该化合物是化学研发中合成一系列复杂分子的一种有价值的试剂。 它在反应中的通用性使其成为开发用于各种应用的新化学实体的有用工具

生化分析

Biochemical Properties

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial for modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can bind to specific protein receptors, altering their conformation and activity, which can have downstream effects on cellular signaling pathways .

Cellular Effects

The effects of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can activate or inhibit specific signaling cascades, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes related to oxidative stress, apoptosis, and inflammation, thereby impacting cellular homeostasis and function .

Molecular Mechanism

At the molecular level, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation . For example, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can inhibit the activity of certain kinases, thereby modulating phosphorylation events and altering cellular signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic regulators, leading to alterations in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

The temporal effects of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound exhibits good stability under physiological conditions, but its degradation can be influenced by factors such as pH, temperature, and the presence of reactive oxygen species . Long-term studies have shown that prolonged exposure to 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can lead to sustained changes in cellular metabolism and function, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one vary with different dosages . Low to moderate doses of this compound have been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dose optimization in potential therapeutic applications of this compound .

Metabolic Pathways

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the bioavailability and activity of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one, as well as its potential for drug-drug interactions .

Transport and Distribution

The transport and distribution of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette transporters, influencing its intracellular localization and accumulation . Additionally, binding proteins can sequester 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one in specific cellular compartments, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is critical for its activity and function . This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the subcellular distribution of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one, thereby modulating its activity .

属性

IUPAC Name

1,5-dihydro-4,1-benzoxazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-6-12-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQINQSJWPGZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579143
Record name 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3693-08-1
Record name 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1 g o-amino-benzyloxy acetic acid and 1.1 g dicyclohexyl carbodiimide were stirred in 15 ml refluxing methanol for 8 hours. The mixture was evaporated, and the residue was stirred with 50 ml acetone and filtered, whereafter the filtrate was evaporated to give the title compound. M.p. 160°-165° C.
Name
o-amino-benzyloxy acetic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-chloro-N-(2-hydroxymethyl-phenyl)acetamide (7.0 g, 35 mmol) in isopropyl alcohol (100 mL) was added 50% w/w sodium hydroxide aqueous solution (4 mL, 50 mmol). The mixture was stirred at rt overnight. The mixture was extracted with DCM (50 mL×2). The resulting solution was then washed with brine (50 mL×2) and dried over MgSO4. The solvent was evaporated to afford 1,5-dihydro-4,1-benzoxazepin-2-one as a brown solid in 65% yield (3.7 g). MS: 163.0 (M+H)+; tR=1.56 min (method 1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 2
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 3
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 4
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 5
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 6
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。